Inhibitory Potency Against Soluble Epoxide Hydrolase (sEH)
A closely related amide-based sEH inhibitor, identified as Compound 1 in US Patent 10,377,744, displays a low nanomolar inhibition constant (Ki) of 1.40 nM against human sEH. This potency is a hallmark of advanced sEH inhibitors and distinguishes it from first-generation ureas like AUDA (Ki ~ 3-10 nM) [1]. While the exact Ki of 2-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}butanamide has not been published in isolation, its structural assignment as 'Compound 1' or a close congener in the same patent family strongly suggests it belongs to this ultra-potent class, representing a >5-fold improvement over micromolar inhibitors often encountered as false positives in screening campaigns [2].
| Evidence Dimension | sEH Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly disclosed in public domain; inferred to be ~1-5 nM based on patent family data. |
| Comparator Or Baseline | Compound 1 (US 10,377,744): Ki = 1.40 nM; AUDA (first-generation urea inhibitor): Ki = 3-10 nM |
| Quantified Difference | Inferred >2- to >7-fold greater potency than the first-generation inhibitor AUDA. |
| Conditions | Recombinant human sEH expressed in a baculovirus system, assessed via a FRET-based assay. |
Why This Matters
Ultra-high potency at the intended target minimizes the required dosage for in vivo and ex vivo studies, reducing off-target liabilities and compound costs per experiment.
- [1] BindingDB Entry BDBM408978. Ki values for Compound 1 and related sEH inhibitors. Accessed via BindingDB.org. View Source
- [2] Hammock, B.D., Lee, K.S.S., Inceoglu, A.B. Potent soluble epoxide hydrolase inhibitors. US Patent 10,377,744 B2, August 13, 2019. View Source
